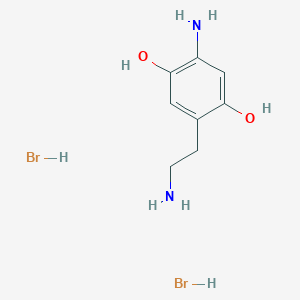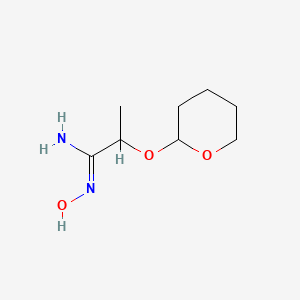
2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide (AEDB) is a small molecular weight organobromide compound that has been studied for its diverse biological properties. AEDB has been used for a variety of research applications in the laboratory, including biochemical and physiological studies. It has been used to study the mechanism of action and the biochemical and physiological effects of various compounds. In addition, AEDB has been studied for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide has been used in a variety of scientific research applications. It has been used to study the biochemical and physiological effects of various compounds, including drugs, hormones, and toxins. In addition, 2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide has been used to study the mechanism of action of various compounds. It has also been used to study the pharmacokinetics and pharmacodynamics of various compounds.
Mecanismo De Acción
2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide is a small molecular weight organobromide compound that has been studied for its diverse biological properties. 2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide has been shown to interact with a variety of cellular targets, including proteins and enzymes. It has been shown to interact with enzymes involved in the metabolism of drugs, hormones, and toxins. In addition, 2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide has been shown to interact with proteins involved in the regulation of cell growth, differentiation, and survival.
Biochemical and Physiological Effects
2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide has been studied for its biochemical and physiological effects. It has been shown to have a variety of effects on the body, including anti-inflammatory, antioxidant, and anti-cancer effects. In addition, 2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide has been shown to have a variety of effects on the nervous system, including the regulation of neurotransmitter release and the modulation of neuronal excitability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide has a number of advantages and limitations for laboratory experiments. One of the advantages of using 2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide is that it is a small molecular weight compound, which makes it easy to handle and store. In addition, 2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide is relatively stable, which makes it suitable for long-term storage. However, 2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide is also relatively insoluble in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide has been studied for its diverse biological properties, and there are a number of potential future directions for research. One potential direction is to study the effects of 2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide on other cellular targets, such as receptors and transporters. In addition, further research could be conducted to explore the pharmacokinetics and pharmacodynamics of 2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide. Finally, further research could be conducted to explore the potential therapeutic applications of 2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide.
Métodos De Síntesis
2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide can be synthesized using a variety of methods. The most common method is a reaction between 2-amino-5-chlorobenzene-1,4-diol and ethylene bromide. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out at a temperature of 80-90°C for 1-2 hours. The product is then purified by recrystallization or chromatography.
Propiedades
IUPAC Name |
2-amino-5-(2-aminoethyl)benzene-1,4-diol;dihydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.2BrH/c9-2-1-5-3-8(12)6(10)4-7(5)11;;/h3-4,11-12H,1-2,9-10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOHJBIGEJAXES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)N)O)CCN.Br.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine](/img/structure/B6619067.png)





![tert-butyl N-[1-(4-fluorophenyl)-5-propyl-1H-pyrazol-4-yl]carbamate](/img/structure/B6619113.png)
![tert-butyl 2-[(3-aminocyclobutyl)(ethyl)amino]acetate](/img/structure/B6619121.png)

![potassium 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B6619132.png)
![N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine](/img/structure/B6619139.png)
![methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoate](/img/structure/B6619158.png)
